1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Regioisomeric differentiation CNS drug-likeness Membrane permeability

1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1331352-92-1) is a synthetic sulfonylpiperazine derivative with molecular formula C13H16F4N2O2S and molecular weight 340.34 g/mol, featuring a 4-fluorobenzylsulfonyl moiety at the piperazine N1 position and a 2,2,2-trifluoroethyl substituent at N4. The compound belongs to the sulfonylpiperazine hybrid class, which has emerged as an attractive scaffold in medicinal chemistry due to its capacity to target multiple disease areas, simple synthetic pathways, and favorable metabolic stability profile.

Molecular Formula C13H16F4N2O2S
Molecular Weight 340.34
CAS No. 1331352-92-1
Cat. No. B2462797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
CAS1331352-92-1
Molecular FormulaC13H16F4N2O2S
Molecular Weight340.34
Structural Identifiers
SMILESC1CN(CCN1CC(F)(F)F)S(=O)(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C13H16F4N2O2S/c14-12-3-1-11(2-4-12)9-22(20,21)19-7-5-18(6-8-19)10-13(15,16)17/h1-4H,5-10H2
InChIKeyGFWGTYAATIXPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1331352-92-1): A Dual-Fluorinated Sulfonylpiperazine Building Block for Drug Discovery


1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1331352-92-1) is a synthetic sulfonylpiperazine derivative with molecular formula C13H16F4N2O2S and molecular weight 340.34 g/mol, featuring a 4-fluorobenzylsulfonyl moiety at the piperazine N1 position and a 2,2,2-trifluoroethyl substituent at N4 [1]. The compound belongs to the sulfonylpiperazine hybrid class, which has emerged as an attractive scaffold in medicinal chemistry due to its capacity to target multiple disease areas, simple synthetic pathways, and favorable metabolic stability profile [2]. The dual-fluorination pattern—combining aryl fluorine (4-fluorobenzyl) with alkyl fluorine (trifluoroethyl)—creates a distinctive electronic environment that differentiates this compound from mono-fluorinated or non-fluorinated sulfonylpiperazine analogs, making it a valuable building block for CNS-oriented and anti-infective drug discovery programs [2].

Why Generic Substitution of 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine Fails: Structural Specificity of Fluorine Positioning and N4 Substituent Identity


Within the sulfonylpiperazine class, minor structural modifications produce substantial changes in physicochemical and target engagement profiles. The para-fluorine substitution pattern on the benzyl ring, combined with the strong electron-withdrawing 2,2,2-trifluoroethyl group at N4, creates a unique electronic distribution and lipophilicity profile that cannot be replicated by the 3-fluoro regioisomer (CAS 1235013-05-4) or by N4-alkyl analogs such as the ethyl derivative [1]. The sulfonylpiperazine scaffold's biological activity is highly sensitive to substitution patterns, as demonstrated by SAR studies showing that alterations to the sulfonyl aryl group or the N4 substituent can shift target selectivity between nAChR subtypes, LpxH inhibition potency, and cannabinoid receptor modulation [2]. Generic interchange with analogs lacking the trifluoroethyl group or bearing alternative fluorobenzyl positional isomers therefore risks loss of desired binding interactions, altered metabolic stability, and unpredictable pharmacokinetic behavior—undermining reproducibility in both research and development contexts [1][2].

Quantitative Differentiation Evidence for 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1331352-92-1) vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation: 4-Fluorobenzyl vs. 3-Fluorobenzyl Regioisomer

The target compound bearing a 4-fluorobenzylsulfonyl group exhibits a computed topological polar surface area (TPSA) of 51.22 Ų, compared with 49 Ų for the 3-fluorobenzyl regioisomer (CAS 1235013-05-4), a difference of 2.22 Ų [1][2]. This difference arises from the para vs. meta positioning of the fluorine atom on the benzyl ring, which alters the electronic distribution and hydrogen-bonding capacity of the sulfonyl oxygen atoms. While this TPSA difference is modest, it falls within a range that can influence the compound's positioning relative to CNS drug-likeness thresholds, where TPSA values below 60-70 Ų are generally associated with favorable brain penetration [3].

Regioisomeric differentiation CNS drug-likeness Membrane permeability

Molecular Weight and cLogP Differentiation: 2,2,2-Trifluoroethyl vs. Ethyl N4-Substituent

The target compound (MW 340.34, cLogP 2.86) bears a 2,2,2-trifluoroethyl group at the N4 position, whereas the closest N4-alkyl analog 1-ethyl-4-[(4-fluorobenzyl)sulfonyl]piperazine has MW 286.37 and an expectedly lower cLogP [1]. The trifluoroethyl group contributes an additional ~54 g/mol in molecular weight and increases lipophilicity through the electron-withdrawing effect of the three C-F bonds. The trifluoromethyl group is a well-established metabolic stability enhancer that blocks CYP450-mediated oxidation at the terminal carbon, a metabolic soft spot present in the ethyl analog [2]. This substitution pattern is consistent with strategies employed in approved fluorinated drugs where trifluoroethyl incorporation has been shown to extend half-life and reduce clearance compared to alkyl counterparts [2].

Lipophilicity modulation Metabolic stability Fluorine-mediated PK optimization

Sulfonylpiperazine Scaffold Class Validation: Multi-Target Pharmacological Tractability with Favorable Developability Profile

The sulfonylpiperazine scaffold, of which 1-((4-fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a member, has been validated across multiple therapeutic target classes with demonstrated low toxicity and favorable metabolic stability [1]. Comprehensive review of the sulfonylpiperazine class documents activity across anticancer (NCI60 panel GI50 values in low micromolar range for multiple derivatives), antibacterial (LpxH inhibition with IC50 values as low as 0.36 μM for AZ1 against K. pneumoniae LpxH), nAChR negative allosteric modulation, and cannabinoid CB1 receptor antagonism [1][2]. This multi-target applicability contrasts with non-sulfonylated piperazines, which typically show narrower target selectivity profiles. The sulfonyl group imparts crucial physicochemical properties including improved metabolic stability and increased lipophilicity that facilitate target protein interactions [1].

Scaffold validation Drug-likeness Multi-target applicability

4-Fluorobenzyl Fragment Pharmacophore Validation: Supporting Evidence from Tyrosinase Inhibition SAR

The 4-fluorobenzylpiperazine fragment—a core substructure of the target compound—has been independently validated as a productive pharmacophore for enzyme inhibition. In a systematic SAR study of 4-fluorobenzylpiperazine derivatives, compound 26 ([4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone) exhibited an IC50 of 0.18 μM against Agaricus bisporus tyrosinase (AbTYR), representing approximately 100-fold greater potency than the reference inhibitor kojic acid (IC50 = 17.76 μM) [1]. An earlier study exploiting the same 1-(4-fluorobenzyl)piperazine fragment identified compound 25 with IC50 = 0.96 μM, approximately 20-fold more potent than kojic acid [2]. Importantly, the 4-fluorobenzyl substitution was found to be essential for activity—compounds lacking the para-fluorine or bearing alternative substitution patterns showed markedly reduced potency [1]. The target compound extends this validated fragment by incorporating a sulfonyl linker and trifluoroethyl group, providing a structurally distinct vector for further optimization while retaining the biologically productive 4-fluorobenzyl moiety.

4-Fluorobenzyl pharmacophore Tyrosinase inhibition Fragment-based validation

Trifluoroethyl Moiety Contribution to Acaricidal Activity: Class-Level SAR from Phenylpiperazine Derivatives

The 2,2,2-trifluoroethyl moiety attached to the piperazine or aryl scaffold has been identified as a critical determinant of acaricidal activity in a systematic SAR study of 33 phenylpiperazine derivatives. Among the series, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine demonstrated the highest level of activity against Tetranychus urticae (two-spotted spider mite) and provided high activity against Tetranychus kanzawai and Panonychus citri [1]. The study further demonstrated that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives as a subclass exhibited consistently good acaricidal activity across multiple mite species [1]. The target compound incorporates the trifluoroethyl group directly at the piperazine N4 position rather than as a thioether on the aryl ring, offering an alternative vector for exploring the trifluoroethyl pharmacophore's contribution to acaricidal or insecticidal activity.

Trifluoroethyl pharmacophore Acaricidal activity Agrochemical SAR

Optimal Research and Industrial Application Scenarios for 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1331352-92-1)


CNS-Oriented Fragment-Based Drug Discovery: Exploiting Favorable cLogP (2.86) and Moderate TPSA (51.22 Ų) for Blood-Brain Barrier Penetration Potential

The compound's computed cLogP of 2.86 and TPSA of 51.22 Ų place it within favorable ranges for CNS drug-likeness, where TPSA values below 60-70 Ų are associated with increased probability of blood-brain barrier penetration [1][2]. The 4-fluorobenzylsulfonylpiperazine core provides a rigid, hydrogen-bond-capable scaffold that can be elaborated for CNS target engagement, particularly for GPCR and ion channel targets where sulfonylpiperazine derivatives have demonstrated activity as nAChR negative allosteric modulators and CB1 receptor antagonists [2]. Procurement of this specific regioisomer (4-fluoro rather than 3-fluoro) ensures that SAR exploration begins with the para-substitution geometry that has been productive in validated pharmacophore studies [3].

Tyrosinase Inhibitor Lead Optimization: Fragment-Growing from a Validated 4-Fluorobenzyl Pharmacophore with Sulfonyl Linker Extension

The 4-fluorobenzyl fragment has been independently validated as a productive pharmacophore for competitive tyrosinase inhibition, with optimized derivatives achieving IC50 values as low as 0.18 μM—approximately 100-fold more potent than the reference compound kojic acid (IC50 = 17.76 μM) [3]. The target compound extends this fragment through a sulfonyl linker rather than a carbonyl linker used in the published hits, offering a metabolically distinct scaffold for fragment-growing strategies. The sulfonyl group provides additional hydrogen-bond acceptor capacity that may engage different residues within the tyrosinase active site. This compound is suitable for screening against both fungal tyrosinase (AbTYR) and human tyrosinase (hTYR) in melanogenesis-related drug discovery programs.

Antibacterial LpxH Inhibitor Screening: Leveraging the Sulfonylpiperazine Scaffold's Validated Gram-Negative Target Engagement

The sulfonylpiperazine class includes the potent LpxH inhibitor AZ1 (IC50 = 0.36 μM against K. pneumoniae LpxH; IC50 = 0.14 μM against E. coli LpxH), validating this scaffold for antibacterial drug discovery targeting the lipid A biosynthesis pathway in Gram-negative bacteria . The target compound's unique substitution pattern (4-fluorobenzylsulfonyl + trifluoroethyl) differs from AZ1 and other reported LpxH inhibitors, providing structural novelty for screening campaigns aimed at expanding the SAR landscape around this essential enzyme target. The trifluoroethyl group may confer favorable physicochemical properties for bacterial cell envelope penetration compared to non-fluorinated analogs.

Agrochemical Acaricide Lead Discovery: Exploring Trifluoroethyl Contributions to Mite Mortality Across Resistant Species

The 2,2,2-trifluoroethyl moiety has been identified as a critical efficacy determinant in phenylpiperazine acaricides, with the lead compound demonstrating high activity against T. urticae, T. kanzawai, and P. citri—including activity against both adult and egg life stages [4]. The target compound incorporates the trifluoroethyl group at the piperazine N4 position rather than as an aryl thioether, representing an underexplored substitution vector. With mite resistance to existing acaricides increasing annually, compounds bearing the trifluoroethyl-piperazine motif merit inclusion in screening cascades for novel mode-of-action acaricides targeting resistant populations of Tetranychus and Panonychus species.

Quote Request

Request a Quote for 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.